molecular formula C21H36O4 B14473367 Pregnane-2,2,3,3-tetrol CAS No. 72692-11-6

Pregnane-2,2,3,3-tetrol

Cat. No.: B14473367
CAS No.: 72692-11-6
M. Wt: 352.5 g/mol
InChI Key: ZUHCTVQQGFQGSP-OAGGQNOISA-N
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Description

Pregnane-2,2,3,3-tetrol is a steroid derivative belonging to the pregnane class of compounds. Steroids are organic molecules with a characteristic arrangement of four cycloalkane rings joined to each other. Pregnane derivatives are known for their significant roles in various biological systems, including acting as hormones and intermediates in the biosynthesis of other steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pregnane-2,2,3,3-tetrol typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of pregnane derivatives at specific positions. For example, the hydroxylation of 5β-pregnan-20-one can yield various hydroxylated products, including this compound . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or osmium tetroxide, and the reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar hydroxylation reactions but optimized for higher yields and purity. The process may include steps like crystallization and chromatography to purify the final product. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve more efficient and environmentally friendly production methods.

Chemical Reactions Analysis

Types of Reactions

Pregnane-2,2,3,3-tetrol can undergo various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents.

    Reduction: Conversion to alcohols or alkanes using reducing agents.

    Substitution: Replacement of hydroxyl groups with other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide in solvents like dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or ether.

    Substitution: Thionyl chloride, phosphorus tribromide for halogenation; amines for amination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Pregnane-2,2,3,3-tetrol has various applications in scientific research:

Mechanism of Action

The mechanism of action of pregnane-2,2,3,3-tetrol involves its interaction with specific molecular targets and pathways. As a steroid derivative, it can bind to steroid receptors and modulate gene expression. It may also interact with enzymes involved in steroid metabolism, influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Pregnane-3,11,17,20-tetrol
  • 5α-Pregnan-3α,11β,17,21-tetrol-20-one
  • 5α-Pregnane-3α,11β,17α,21-tetrol-20-one

Uniqueness

Pregnane-2,2,3,3-tetrol is unique due to its specific hydroxylation pattern, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may have distinct interactions with molecular targets and different pharmacokinetic properties .

Properties

CAS No.

72692-11-6

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

(8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,2,3,3-tetrol

InChI

InChI=1S/C21H36O4/c1-4-13-6-8-16-15-7-5-14-11-20(22,23)21(24,25)12-19(14,3)17(15)9-10-18(13,16)2/h13-17,22-25H,4-12H2,1-3H3/t13-,14?,15-,16-,17-,18+,19-/m0/s1

InChI Key

ZUHCTVQQGFQGSP-OAGGQNOISA-N

Isomeric SMILES

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC(C(C4)(O)O)(O)O)C)C

Canonical SMILES

CCC1CCC2C1(CCC3C2CCC4C3(CC(C(C4)(O)O)(O)O)C)C

Origin of Product

United States

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